4-Fluoro-2-nitropyridine

Übersicht

Beschreibung

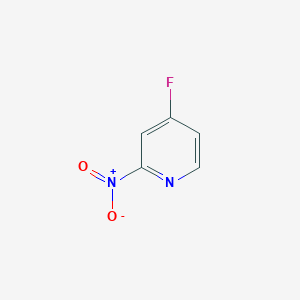

4-Fluoro-2-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H3FN2O2 This compound is characterized by the presence of a fluorine atom at the 4-position and a nitro group at the 2-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitropyridine can be achieved through several methods. One common approach involves the diazotization of 2-amino-5-nitropyridine in the presence of hydrofluoric acid, followed by the decomposition of the resulting fluoborate or fluosilicate intermediates . Another method involves the nucleophilic aromatic substitution of 3-bromo-2-nitropyridine with fluoride anion in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as methoxide, resulting in the formation of 2-methoxy-5-nitropyridine.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol or aqueous methanol.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: 2-Methoxy-5-nitropyridine.

Reduction: 4-Fluoro-2-aminopyridine.

Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Fluoro-2-nitropyridine is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of:

- Anti-cancer agents: The compound is explored for its potential to inhibit cancer cell proliferation.

- Anti-inflammatory drugs: Its derivatives are investigated for their ability to modulate inflammatory responses.

- Antiviral agents: Research indicates that fluorinated pyridines may exhibit activity against viral infections, including HIV and coronaviruses .

Agricultural Chemicals

The compound plays a crucial role in the formulation of agrochemicals:

- Pesticides and herbicides: this compound is used to enhance the efficacy of crop protection agents, contributing to improved agricultural yields and pest management strategies .

- Plant growth regulators: Its derivatives have been studied for their effects on plant growth rates and health .

Material Science

In material science, this compound is explored for its potential applications in:

- Advanced materials: The unique properties of this compound make it suitable for developing polymers and coatings with enhanced performance characteristics.

- Photonics: Research is ongoing into its use in creating organic nonlinear optical materials, which are essential for frequency doubling and other photonic applications .

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules through:

- Multi-step synthesis: It serves as a precursor for various chemical transformations, enabling the efficient assembly of diverse molecular architectures .

- Fluorination studies: The compound is valuable for understanding the effects of fluorination on biological activity and chemical reactivity, providing insights that can lead to novel compound development .

Case Study 1: Anti-Cancer Research

A study investigated the anti-cancer properties of derivatives of this compound, focusing on their ability to inhibit specific cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting potential pathways for therapeutic development.

Case Study 2: Agrochemical Formulation

Research conducted on the use of this compound in pesticide formulations demonstrated enhanced efficacy against common agricultural pests compared to traditional compounds, leading to increased interest in its application within agrochemical industries.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-nitropyridine is largely dependent on its chemical structure. The presence of the electron-withdrawing fluorine and nitro groups significantly affects its reactivity and interaction with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-nitropyridine can be compared with other fluorinated and nitro-substituted pyridines, such as:

2-Fluoro-5-nitropyridine: Similar in structure but with the positions of the fluorine and nitro groups reversed.

3-Fluoro-2-nitropyridine: Fluorine and nitro groups are adjacent on the pyridine ring.

2,4-Difluoro-3-nitropyridine: Contains an additional fluorine atom, which further alters its chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted applications in various fields of research and industry.

Biologische Aktivität

4-Fluoro-2-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

This compound (C5H4FN2O2) is characterized by the presence of both a fluorine and a nitro group attached to the pyridine ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various nitropyridine derivatives, compounds with similar structures demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The specific activity of this compound against resistant strains of M. tuberculosis has not been extensively documented, but related compounds show promise in this area.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | HCT116 (Colon) | 12 | |

| 3-Methyl-4-nitropyridine | A549 (Lung) | 15 | |

| 4-Nitro-3-fluoropyridine | MCF7 (Breast) | 20 |

The biological activity of this compound is believed to be influenced by its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects in cancer cells and antimicrobial action against bacteria.

Case Studies

- Antimycobacterial Screening : A series of pyridine derivatives, including those similar to this compound, were screened for antitubercular activity. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis H37Rv and rifampicin-resistant strains .

- Anticancer Evaluation : In a study assessing the cytotoxicity of nitro-substituted pyridines, several compounds demonstrated significant growth inhibition in cancer cell lines, suggesting that modifications in the pyridine structure can enhance anticancer properties .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate good blood-brain barrier permeability but no significant inhibition of major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Blood-Brain Barrier Permeant | Yes |

| CYP Enzyme Inhibition | None |

| Log Kp (skin permeation) | -6.59 cm/s |

Eigenschaften

IUPAC Name |

4-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLMBLVHTJEEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660535 | |

| Record name | 4-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-09-4 | |

| Record name | 4-Fluoro-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.